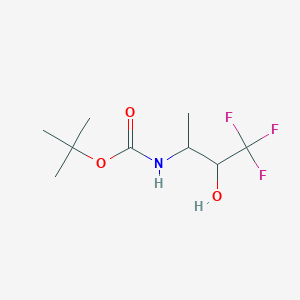

tert-butyl N-(4,4,4-trifluoro-3-hydroxybutan-2-yl)carbamate

説明

特性

分子式 |

C9H16F3NO3 |

|---|---|

分子量 |

243.22 g/mol |

IUPAC名 |

tert-butyl N-(4,4,4-trifluoro-3-hydroxybutan-2-yl)carbamate |

InChI |

InChI=1S/C9H16F3NO3/c1-5(6(14)9(10,11)12)13-7(15)16-8(2,3)4/h5-6,14H,1-4H3,(H,13,15) |

InChIキー |

HIVJJBUFQGEXBV-UHFFFAOYSA-N |

正規SMILES |

CC(C(C(F)(F)F)O)NC(=O)OC(C)(C)C |

製品の起源 |

United States |

準備方法

Base-Mediated Intramolecular Decarboxylative Amination

A notable method involves intramolecular decarboxylative amination of alkanoyloxycarbamates, which can be adapted for fluorinated substrates. The process uses cesium carbonate as a base in an appropriate solvent (e.g., acetonitrile) at elevated temperatures (~100 °C). This method allows the formation of alkylamine carbamates with good yields.

- Preparation of N-hydroxy carbamate (BocNHOH) by reacting hydroxylamine hydrochloride with di-tert-butyl dicarbonate in the presence of potassium carbonate in ether/water mixture.

- Protection of the hydroxyl group by silylation using tert-butyldimethylsilyl chloride and triethylamine in dichloromethane.

- Acylation with benzoyl chloride to form alkanoyloxycarbamate intermediates.

- Deprotection of silyl groups using HF in acetonitrile to yield hydroxy carbamates.

- Intramolecular decarboxylative amination mediated by cesium carbonate in acetonitrile at 100 °C to afford the desired carbamate.

This sequence can be adapted to incorporate trifluoromethyl groups on the butan-2-yl backbone.

Direct Carbamate Formation via Boc Protection of Amino Alcohols

Another straightforward method is the direct protection of amino alcohols bearing trifluoromethyl groups with di-tert-butyl dicarbonate:

- The amino alcohol substrate (4,4,4-trifluoro-3-hydroxybutan-2-amine) is dissolved in anhydrous dichloromethane or tetrahydrofuran.

- Di-tert-butyl dicarbonate is added at low temperature (0 °C) under inert atmosphere.

- The reaction mixture is stirred at ambient temperature for 12–24 hours.

- The product is isolated by aqueous workup, drying, and purification by chromatography.

This method is widely used for preparing tert-butyl carbamates due to its mildness and high selectivity.

Curtius Rearrangement-Based Synthesis

For carbamates derived from carboxylic acids, the Curtius rearrangement is a powerful approach:

- The corresponding trifluoromethyl-substituted carboxylic acid is converted to an acyl azide using sodium azide and di-tert-butyl dicarbonate.

- Heating induces the Curtius rearrangement, generating an isocyanate intermediate.

- The isocyanate is trapped by tert-butanol or tert-butyl carbamate to form the desired carbamate.

This method is particularly useful for substrates where direct amine protection is challenging.

Summary of Preparation Conditions and Yields

Analytical and Purification Techniques

- Reaction progress is monitored by thin-layer chromatography (TLC).

- Purification is typically achieved by flash chromatography using hexane/ethyl acetate mixtures.

- Structural confirmation is done by ^1H NMR, ^13C NMR, and mass spectrometry.

- Yields are reported based on isolated pure product after purification.

化学反応の分析

Types of Reactions:

Oxidation: tert-butyl N-(4,4,4-trifluoro-3-hydroxybutan-2-yl)carbamate can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted carbamates with different functional groups.

科学的研究の応用

Chemistry:

- Used as a building block in organic synthesis for the preparation of more complex molecules .

- Employed in the development of new synthetic methodologies and reaction mechanisms.

Biology:

- Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

Medicine:

- Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry:

- Utilized in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of tert-butyl N-(4,4,4-trifluoro-3-hydroxybutan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity. The compound can inhibit or activate certain biochemical pathways, depending on its structure and functional groups.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Fluorinated Carbamates

tert-butyl N-(3-fluorocyclohexyl)carbamate (CAS 1546332-14-2): Formula: C₁₁H₂₀FNO₂. Substituents: Fluorine at the cyclohexyl C3 position. Role: Fluorination enhances metabolic stability and lipophilicity, making it valuable in medicinal chemistry .

tert-butyl N-[trans-3-fluoropiperidin-4-yl]carbamate (CAS 1268520-95-1): Formula: Not explicitly provided (similar to C₁₀H₁₇FNO₂). Substituents: Fluorine on a piperidine ring. Role: Fluorinated piperidines are common in kinase inhibitors due to improved pharmacokinetics .

Bicyclic and Heterocyclic Carbamates

tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate :

- Substituents : Rigid bicyclo[2.2.2]octane scaffold with a formyl group.

- Role : Conformational rigidity aids in probing enzyme active sites .

tert-butyl N-(4-aminooxolan-3-yl)carbamate (CAS 2305080-35-5): Formula: C₉H₁₈N₂O₃. Substituents: Amino group on an oxolane (tetrahydrofuran) ring. Role: Oxolane derivatives are used in glycosidase inhibitors and nucleoside analogs .

Comparison : Unlike bicyclic or oxolane systems, the target compound’s linear hydroxy-trifluoroalkyl chain may confer flexibility, enabling interactions with hydrophobic protein pockets while retaining hydrogen-bonding capacity.

Physicochemical Properties

A comparative analysis of molecular weights and functional groups is summarized below:

| Compound Name | CAS Number | Molecular Formula | Key Substituents |

|---|---|---|---|

| tert-butyl N-(4,4,4-trifluoro-3-hydroxybutan-2-yl)carbamate | Not provided | Likely C₉H₁₆F₃NO₃ | Trifluoromethyl, β-hydroxy |

| tert-butyl N-(3-fluorocyclohexyl)carbamate | 1546332-14-2 | C₁₁H₂₀FNO₂ | Cyclohexyl, C3-fluoro |

| tert-butyl N-[trans-3-fluoropiperidin-4-yl]carbamate | 1268520-95-1 | ~C₁₀H₁₇FNO₂ | Piperidine, C3-fluoro |

| tert-butyl N-(4-aminooxolan-3-yl)carbamate | 2305080-35-5 | C₉H₁₈N₂O₃ | Oxolane, C4-amino |

Key Observations :

- The target compound’s trifluoromethyl group increases molecular weight and polarity compared to non-fluorinated analogs.

生物活性

Tert-butyl N-(4,4,4-trifluoro-3-hydroxybutan-2-yl)carbamate is a compound with notable biological activities that have garnered attention in recent research. This article delves into its biological properties, synthesis, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

- IUPAC Name : Tert-butyl N-(4,4,4-trifluoro-3-hydroxybutan-2-yl)carbamate

- CAS Number : 454170-50-4

- Molecular Formula : C₉H₁₆F₃NO₃

- Molecular Weight : 243.23 g/mol

The compound features a tert-butyl group linked to a carbamate functional group and a trifluorinated hydroxybutane moiety. The presence of the trifluoromethyl group enhances its lipophilicity, potentially improving its biological activity compared to structurally similar compounds.

Biological Activity

Research indicates that tert-butyl N-(4,4,4-trifluoro-3-hydroxybutan-2-yl)carbamate exhibits various biological activities:

- Antioxidant Activity : The compound has shown potential in reducing oxidative stress in cellular models by scavenging free radicals.

- Neuroprotective Effects : In vitro studies suggest that it may protect astrocytes from amyloid-beta (Aβ) induced toxicity by reducing tumor necrosis factor-alpha (TNF-α) levels and free radicals. This is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease (AD) .

- Enzyme Inhibition : Similar compounds have demonstrated inhibitory effects on enzymes such as β-secretase and acetylcholinesterase, which are critical in the pathophysiology of AD. For instance, related compounds have shown IC₅₀ values indicating effective inhibition of these enzymes .

The proposed mechanisms through which tert-butyl N-(4,4,4-trifluoro-3-hydroxybutan-2-yl)carbamate exerts its biological effects include:

- Reduction of Aβ Aggregation : The compound may inhibit the aggregation of amyloid-beta peptides, thereby preventing the formation of neurotoxic fibrils.

- Modulation of Inflammatory Responses : By downregulating pro-inflammatory cytokines like TNF-α, it potentially mitigates neuroinflammation associated with neurodegenerative diseases .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and differences among related compounds:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| Tert-butyl (R)-(4-hydroxybutan-2-yl)carbamate | 167216-17-3 | 0.85 | Lacks trifluoromethyl group |

| Tert-butyl (1-hydroxybutan-2-yl)carbamate | 142121-48-0 | 0.91 | No trifluorination |

| (S)-tert-butyl (1-hydroxybutan-2-yl)carbamate | 397246-14-9 | 0.91 | Stereoisomeric variant |

| Tert-butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate | 145166-06-9 | 0.94 | Different cyclic structure |

| Tert-butyl (1-cyclohexyl-2-hydroxyethyl)carbamate | 188348-00-7 | 0.98 | Contains cyclohexane ring |

This comparison highlights the unique trifluoromethyl group in tert-butyl N-(4,4,4-trifluoro-3-hydroxybutan-2-yl)carbamate that may enhance its lipophilicity and biological activity.

Case Studies

Several studies have investigated the effects of similar compounds on cellular models:

- Neuroprotection in AD Models : A study demonstrated that a related compound exhibited a protective effect on astrocytes against Aβ-induced cell death by inhibiting inflammatory pathways and oxidative stress .

- Inhibition of Enzymatic Activity : Research has shown that compounds structurally related to tert-butyl N-(4,4,4-trifluoro-3-hydroxybutan-2-yl)carbamate can effectively inhibit β-secretase and acetylcholinesterase in vitro, suggesting potential therapeutic applications for cognitive disorders .

Q & A

Basic: What are the optimal synthetic routes for preparing tert-butyl N-(4,4,4-trifluoro-3-hydroxybutan-2-yl)carbamate, and how can purity be maximized?

Answer:

The synthesis typically involves reacting an appropriately substituted amine (e.g., 4,4,4-trifluoro-3-hydroxybutan-2-amine) with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Triethylamine (TEA) is commonly used as a base to deprotonate the amine, facilitating nucleophilic attack on Boc₂O. Mild conditions (room temperature, inert atmosphere) are critical to preserve the hydroxyl and trifluoromethyl groups . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity (>95%). Monitoring reaction progress with TLC or LC-MS ensures minimal side products like over-Boc-protected derivatives .

Basic: What are the key stability considerations for storing and handling this compound?

Answer:

The compound is hygroscopic and sensitive to acidic/basic conditions. Store at 2–8°C in airtight, amber vials under inert gas (argon/nitrogen) to prevent hydrolysis of the carbamate group. Decomposition products may include tert-butanol, CO₂, and the parent amine. Avoid exposure to strong oxidizers (e.g., peroxides) or reducing agents (e.g., LiAlH₄), which can degrade the trifluoromethyl or hydroxyl groups . Stability studies using accelerated thermal degradation (40°C/75% RH for 14 days) and HPLC analysis are recommended for long-term storage protocols .

Advanced: How does the trifluoromethyl group influence the compound’s reactivity in medicinal chemistry applications?

Answer:

The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. Its strong electron-withdrawing effect modulates the electronic environment of the hydroxyl group, affecting hydrogen-bonding interactions with biological targets (e.g., enzymes or receptors). In enzymatic assays, the compound acts as a reversible inhibitor of serine hydrolases, with kinetic studies (IC₅₀, Kᵢ) revealing competitive binding at active sites. Computational docking (AutoDock Vina) and MD simulations correlate trifluoromethyl positioning with binding affinity changes .

Advanced: Which analytical techniques are most effective for characterizing structural and stereochemical integrity?

Answer:

- NMR : ¹H/¹³C/¹⁹F NMR confirms regiochemistry (e.g., trifluoromethyl at C3) and detects diastereomers via splitting patterns.

- HPLC-MS : Chiral columns (e.g., Chiralpak IA) resolve enantiomers, while HRMS validates molecular formula (e.g., [M+H]⁺ = 314.1245).

- X-ray crystallography : Resolves absolute configuration of the hydroxybutan-2-yl moiety, critical for structure-activity relationship (SAR) studies .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

Discrepancies often arise from variations in assay conditions (e.g., buffer pH, enzyme concentration) or impurities. Systematic approaches include:

- Dose-response curves : Confirm activity trends across multiple concentrations.

- Orthogonal assays : Validate enzyme inhibition using fluorescence-based and radiometric methods.

- Meta-analysis : Cross-reference with structurally analogous compounds (e.g., tert-butyl N-(4-oxo-1-phenylbutan-2-yl)carbamate) to identify substituent-specific effects .

Advanced: What strategies optimize yield in large-scale synthesis while minimizing waste?

Answer:

- Flow chemistry : Continuous flow reactors enhance mixing and heat transfer, reducing reaction time (from 12h to 2h) and improving yield (85% → 92%) .

- Design of Experiments (DoE) : Screen variables (temperature, stoichiometry) via factorial designs to identify critical parameters.

- Solvent recycling : Ethyl acetate recovery via distillation reduces waste .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Spill management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste.

- First aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。